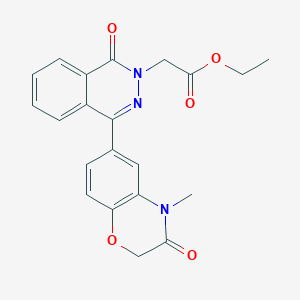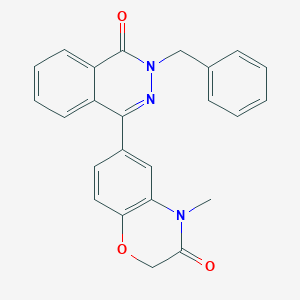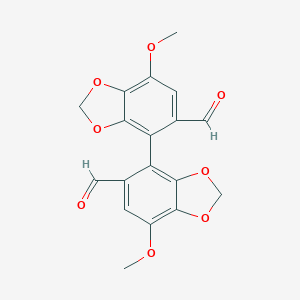
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
'5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)' is a chemical compound with a molecular formula of C22H16O6. It is also known as MDBD, and it has been found to have potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of MDBD is not fully understood, but it is believed to be related to its electron-transporting properties. MDBD has been shown to have a high electron mobility, which makes it an effective material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MDBD. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
实验室实验的优点和局限性
MDBD has several advantages for use in lab experiments, including its high electron mobility and its non-toxic nature. However, it also has some limitations, including its high cost and the difficulty in synthesizing large quantities of the compound.
未来方向
MDBD has potential applications in a variety of fields, including organic electronics, materials science, and biochemistry. Some future directions for research on MDBD include:
1. Investigating the use of MDBD in other electronic devices, such as field-effect transistors (FETs) and sensors.
2. Developing new synthesis methods for MDBD that are more cost-effective and scalable.
3. Studying the interactions of MDBD with metal ions and exploring its potential as a fluorescent probe for other analytes.
4. Investigating the use of MDBD in biomedical applications, such as drug delivery and imaging.
5. Exploring the potential of MDBD as a catalyst for organic reactions.
Conclusion:
MDBD is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. It has been synthesized using various methods and has been studied for its electron-transporting properties. While there is limited information available on its biochemical and physiological effects, MDBD has been found to be non-toxic in animal studies. Future research on MDBD could lead to new applications in a variety of fields.
合成方法
MDBD has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method for synthesizing MDBD is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,3-benzodioxole-5-boronic acid with 4,4'-dibromo-2,2'-bismethoxybenzene in the presence of a palladium catalyst.
科学研究应用
MDBD has been found to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MDBD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole) |
|---|---|
分子式 |
C18H14O8 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
4-(5-formyl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C18H14O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-6H,7-8H2,1-2H3 |
InChI 键 |
NETXKYSBVFQWBE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
规范 SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)





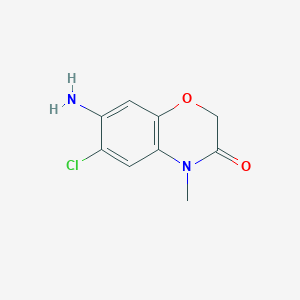
![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
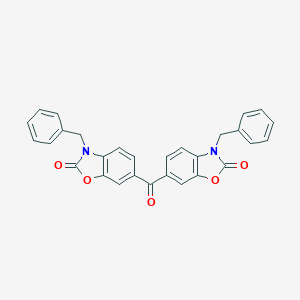

![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
